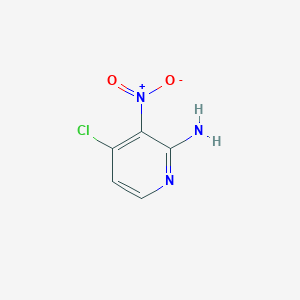

2-Amino-4-chloro-3-nitropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRINUVNYFAWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990059 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-08-1 | |

| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ubiquitous Pyridine Scaffold: a Privileged Structure in Science

The pyridine (B92270) ring is a key structural motif found in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a wide range of alkaloids. dovepress.com Its presence is not limited to nature; it is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in approved drugs. nih.govrsc.org The inclusion of a pyridine ring in a drug molecule can enhance its pharmacological activity, improve metabolic stability and permeability, and address protein-binding issues. dovepress.comresearchgate.net

The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a highly sought-after component in the pharmaceutical industry. researchgate.net Consequently, a significant number of commercially available drugs across various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents, feature a pyridine or dihydropyridine (B1217469) core. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

| Abiraterone | Prostate cancer |

| Enpiroline | Malaria |

| Nicotinamide | Pellagra (niacin deficiency) |

| Piroxicam | Arthritis |

| Isoniazid | Tuberculosis |

| Omeprazole | Ulcers |

| Delavirdine | HIV/AIDS |

This table is for illustrative purposes and is not exhaustive.

Nitropyridines: Reactive Intermediates for Bioactive Compound Synthesis

Nitropyridines are a class of pyridine (B92270) derivatives that have demonstrated a broad spectrum of biological activities, including potential as anticancer, antibacterial, and antifungal agents. nih.gov From a synthetic standpoint, the nitro group plays a crucial role. It activates the pyridine ring, facilitating reactions with nucleophiles, and can be readily converted into other functional groups like amino or azo groups. nih.gov This versatility makes nitropyridines valuable precursors for constructing more complex heterocyclic systems. nih.govnih.gov

The synthetic utility of nitropyridines is showcased in the preparation of a variety of potent inhibitors for key biological targets. For instance, they have been employed in the synthesis of Janus kinase 2 (JAK2) inhibitors, glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, and DNA-dependent protein kinase inhibitors. nih.gov The strategic placement of the nitro group allows for selective chemical transformations, paving the way for the development of novel therapeutic agents. nih.gov

2 Amino 4 Chloro 3 Nitropyridine: a Multifunctional Synthetic Tool

Traditional and Modern Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that hinges on the precise introduction of functional groups onto the pyridine ring. The sequence and methods for these introductions are critical for achieving the desired substitution pattern.

Nitration Reactions and Isomeric Control in Pyridine Systems

The nitration of pyridine rings is a classic example of electrophilic aromatic substitution, which is generally challenging due to the electron-deficient nature of the pyridine nucleus. galchimia.comrsc.org The presence of an amino group, a strong activating group, on the pyridine ring facilitates this reaction but also introduces challenges in controlling the position of the incoming nitro group.

The direct nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid typically yields a mixture of isomers, with the major product being 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227) formed in much lower yields. nbinno.comorgsyn.org This is attributed to the directing effects of the amino group and the reaction conditions. nbinno.comsapub.orgresearchgate.net At lower temperatures (below 40°C), the kinetic product, 2-nitraminopyridine, is formed, which can then rearrange to the thermodynamically favored 2-amino-5-nitropyridine and 2-amino-3-nitropyridine at higher temperatures. sapub.org

To achieve the desired 3-nitro isomer, a common strategy involves the nitration of a pre-functionalized pyridine. For instance, the nitration of 2-amino-4-chloropyridine (B16104) using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C to 5°C) can produce this compound in yields of 75% to 85%. evitachem.com The chloro-substituent at the 4-position helps to direct the nitration to the 3-position. Alternative nitration methods for electron-deficient pyridines include radical nitration using reagents like silver nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈). evitachem.com

| Nitration Method | Substrate | Reagents | Key Conditions | Major Product(s) | Yield |

| Mixed Acid Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | > 50°C | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | Major, Minor |

| Mixed Acid Nitration | 2-Amino-4-chloropyridine | HNO₃, H₂SO₄ | 0-5°C | This compound | 75-85% evitachem.com |

| Radical Nitration | 2-Amino-4-chloropyridine | AgNO₃, K₂S₂O₈ | Acetonitrile | This compound | 68% evitachem.com |

Amination and Chlorination Strategies for Pyridine Ring Systems

The synthesis of the precursor, 2-amino-4-chloropyridine, can be achieved through various routes. One common method starts from picolinic acid, which is chlorinated with thionyl chloride and then converted to the methyl ester. tandfonline.com Subsequent reaction with hydrazine (B178648) followed by a Curtius rearrangement yields 2-amino-4-chloropyridine. tandfonline.comchemicalbook.com Another approach involves the Hofmann degradation of 4-chloropyridine-2-amide. guidechem.com

The introduction of a chlorine atom onto the pyridine ring can be accomplished through several methods. The reaction of a pyridine N-oxide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a widely used technique for introducing chlorine at the 2- or 4-positions. evitachem.com For instance, 2-aminopyridine can be reacted with phosphorus oxychloride in the presence of a base to yield 2-amino-4-chloropyridine. evitachem.com

Direct amination of a pyridine ring can be challenging. The Chichibabin reaction, which involves the reaction of pyridine with sodium amide, introduces an amino group at the 2-position. galchimia.com However, for the synthesis of this compound, the amino group is typically present in the starting material or introduced early in the synthetic sequence.

Functional Group Interconversions and Selective Transformations on the Pyridine Nucleus

The functional groups present in this compound offer a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr) of Chlorine

The chlorine atom at the 4-position of the this compound ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group and the pyridine nitrogen. vaia.comyoutube.com This allows for the displacement of the chloride by various nucleophiles. evitachem.com For example, reaction with dimethylamine (B145610) can yield the corresponding 4-dimethylaminopyridine (B28879) derivative. vaia.com This reactivity is a key feature for building more complex molecules from the this compound scaffold. evitachem.com

Reduction of the Nitro Group to Amino Functionality

The nitro group in this compound can be selectively reduced to an amino group, yielding 2,3-diamino-4-chloropyridine. This transformation is crucial for the synthesis of various biologically active compounds. orgsyn.org Common reducing agents for this purpose include iron powder in acetic acid, stannous chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. orgsyn.orggoogle.comguidechem.com For instance, catalytic hydrogenation using a copper-chromite catalyst can reduce the nitro group while preserving the chloro substituent. evitachem.com The resulting diamino pyridine is a valuable intermediate for the construction of fused heterocyclic systems, such as imidazopyridines.

| Reduction Method | Substrate | Reagents | Product |

| Catalytic Hydrogenation | This compound | Cu-chromite catalyst, H₂ | 2,3-Diamino-4-chloropyridine evitachem.com |

| Metal/Acid Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, Ethanol/Water | 2,3-Diamino-5-bromopyridine orgsyn.org |

| Metal/Acid Reduction | 2-Chloro-4-nitropyridine N-oxide | Fe, Acetic Acid | 2-Chloro-4-aminopyridine google.com |

Metal-Catalyzed Coupling Reactions for Pyridine Modification

The chlorine atom on the pyridine ring serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction , which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. thieme-connect.comuwindsor.ca Chloropyridines, including derivatives of this compound, can participate in Suzuki couplings, although they are generally less reactive than the corresponding bromo or iodo derivatives. thieme-connect.comuwindsor.ca The use of specific palladium catalysts and ligands can facilitate the coupling of these less reactive chlorides. thieme-connect.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.com This reaction is highly versatile and can be applied to chloropyridines to introduce a wide range of amino substituents. wikipedia.org The choice of palladium precursor and phosphine (B1218219) ligand is critical for the success of the reaction.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative for the functionalization of chloropyridines, including coupling with Grignard reagents or alkyl bromides. oup.comnih.govrsc.org

| Coupling Reaction | Substrates | Catalyst System | Bond Formed |

| Suzuki Coupling | Chloropyridine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C-C thieme-connect.com |

| Buchwald-Hartwig Amination | Chloropyridine, Amine | Pd₂(dba)₃, tBu₃P·HBF₄, NaOtBu | C-N |

| Cobalt-catalyzed Coupling | Chloropyridine, Grignard reagent | Co(acac)₂ | C-C oup.com |

| Nickel-catalyzed Coupling | 2-Chloropyridine, Alkyl bromide | NiBr₂·3H₂O, Bathophenanthroline, Mn⁰ | C-C nih.gov |

Advanced Approaches in Pyridine Synthesis Leveraging Related Precursors

Modern synthetic strategies often employ precursor molecules that can be elaborated into the desired pyridine structure, offering greater flexibility and control over substitution patterns. These methods move beyond classical condensation reactions, which can be limited by harsh conditions and narrow substrate scope. nih.govorganic-chemistry.org

Three-Component Ring Transformation (TCRT) Strategies

Three-component ring transformation (TCRT) represents a powerful "scrap and build" approach to synthesizing functionalized pyridines. nih.govencyclopedia.pub This strategy involves the reaction of a substrate, which contains a structural fragment to be transferred, with two other components to construct a new ring system. encyclopedia.pub

A notable example involves the use of 1-methyl-3,5-dinitro-2-pyridone as a substrate. This compound is highly susceptible to nucleophilic attack due to its electron-deficient nature and the presence of a good leaving group. nih.gov When reacted with a ketone and a nitrogen source like ammonia (B1221849), it undergoes a TCRT to yield nitropyridines that are otherwise difficult to access. nih.govencyclopedia.pub For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with acetophenone (B1666503) and a large excess of ammonia at elevated temperatures produces 3-nitro-6-phenylpyridine in good yield. encyclopedia.pub This method is applicable to a range of aromatic and even α,β-unsaturated ketones. encyclopedia.pub

Another advanced three-component approach involves a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to form polysubstituted pyridines. nih.gov This two-pot process provides rapid access to diverse pyridine structures from readily available aldehydes, α,β-unsaturated acids, and enamines. nih.gov

Table 1: Examples of Three-Component Ring Transformations for Pyridine Synthesis

| Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine | 81 | encyclopedia.pub |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | [b]-fused 5-nitropyridine | - | nih.govencyclopedia.pub |

| Aryl/Heteroaromatic Aldehydes | α,β-Unsaturated Acids | Push-Pull Enamines | Tri- and Tetrasubstituted Pyridines | - | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones (various) | Ammonia | 2-(Het)aryl-5-nitropyridines | - | encyclopedia.pub |

Data sourced from multiple studies to illustrate the versatility of TCRT strategies. Yields are product-specific and reaction conditions may vary.

Utilization of Substituted Nitropyridines as Starting Materials

Substituted nitropyridines are valuable precursors for the synthesis of a wide array of pyridine derivatives, including analogues of this compound. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution and can be readily transformed into other functional groups.

The synthesis of this compound itself can be achieved through the nitration of 2-amino-4-chloropyridine. google.com A common method involves using a mixture of concentrated sulfuric acid and nitric acid. google.com The resulting isomers, 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine, can then be separated. google.com

Furthermore, 3-nitropyridines can undergo various functionalization reactions. For example, they can be aminated using methods like the vicarious nucleophilic substitution (VNS) to introduce amino groups at specific positions. researchgate.net The reaction of 3-nitropyridine (B142982) with dinitrogen pentoxide (DNP) leads to the formation of an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine. researchgate.netresearchgate.net This intermediate can be further functionalized. For example, 2-chloro-3-nitropyridine (B167233) can be reacted with piperazine (B1678402) to form pyridinylpiperazine, a key step in the synthesis of certain urease inhibitors. nih.gov

The chlorine atom in compounds like this compound is also a key site for modification. It can be replaced through nucleophilic aromatic substitution, allowing for the introduction of various substituents. For instance, the chlorine at the C6 position in 2-amino-6-chloro-3-nitropyridine (B151482) enhances the electrophilicity of the ring, facilitating such substitutions.

Table 2: Selected Reactions Utilizing Substituted Nitropyridine Precursors

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 2-Amino-4-chloropyridine | Conc. H₂SO₄, HNO₃ | 4-Amino-2-chloro-3-nitropyridine & isomer | Nitration | google.com |

| 3-Nitropyridine | Dinitrogen Pentoxide, then SO₂/HSO₃⁻ | 3-Nitropyridine | Nitration via N-nitropyridinium ion | researchgate.netresearchgate.net |

| 2-Chloro-3-nitropyridine | Piperazine | Pyridinylpiperazine | Nucleophilic Aromatic Substitution | nih.gov |

| 3-Nitropyridines | Hydroxylamine / 4-Amino-1,2,4-triazole | para-aminated 3-nitropyridines | Vicarious Nucleophilic Substitution | ntnu.no |

This table highlights some of the synthetic transformations possible with substituted nitropyridines.

Biotransformation and Chemoenzymatic Synthesis of Substituted Pyridines

The use of biological systems and enzymes in synthesis offers a green and highly selective alternative to traditional chemical methods. Biotransformation and chemoenzymatic approaches are increasingly being applied to the synthesis of complex pyridine derivatives.

Microbial metabolism can be harnessed to modify pyridine compounds. Various bacteria and fungi possess enzymes capable of transforming pyridine derivatives, often through oxidation and hydroxylation reactions. nih.gov The rate and pathway of this transformation depend on the substituents present on the pyridine ring. nih.gov For instance, pyridine carboxylic acids are generally transformed more rapidly than halogenated pyridines. nih.gov Key enzymes involved in these metabolic processes include cytochrome P450 enzymes and flavin-containing monooxygenases, which are responsible for oxidation reactions. ontosight.ai

Chemoenzymatic synthesis combines chemical steps with biocatalytic reactions to achieve transformations that are difficult to perform using either approach alone. A powerful example is the asymmetric dearomatization of activated pyridines to produce highly substituted chiral piperidines, which are prevalent in many pharmaceuticals. acs.orgresearchgate.net This approach can involve a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereochemically defined piperidines. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of key intermediates for drugs like the ovarian cancer therapeutic Niraparib. acs.orgresearchgate.net

Table 3: Enzymes and Their Roles in Pyridine Modification

| Enzyme Family | Reaction Type | Substrate Example | Product Example | Reference |

| Cytochrome P450 | Oxidation | Pyridine | Pyridine N-oxide | ontosight.ai |

| Flavin-containing monooxygenases | N-oxidation | Pyridine | Pyridine N-oxide | ontosight.ai |

| UDP-glucuronosyltransferases | Conjugation | Pyridine derivatives | Glucuronide conjugates | ontosight.ai |

| Amine Oxidase / Ene Imine Reductase | Asymmetric Dearomatization | N-substituted tetrahydropyridines | Chiral Piperidines | acs.orgresearchgate.net |

This table provides an overview of enzyme families involved in the biotransformation and chemoenzymatic synthesis of pyridine-related compounds.

Reaction Pathways and Mechanisms for the Amino, Chloro, and Nitro Moieties

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. Each group offers a distinct handle for chemical modification, allowing for selective reactions and the stepwise construction of more complex molecules.

The amino group at the C2 position is a versatile nucleophile. It can undergo acylation reactions, for instance, with cyclopropane (B1198618) carbonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding N-acylated product, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com Furthermore, the 2-amino group can be subjected to diazotization. google.com Using sodium nitrite (B80452) in an acidic medium like hydrochloric acid, the amino group is converted into a diazonium salt. google.comnih.gov This intermediate is typically unstable and can be readily hydrolyzed in situ by heating to yield the corresponding hydroxyl derivative, 4-chloro-3-nitropyridin-2-ol. google.com

The chloro group at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen. This allows for its displacement by a variety of nucleophiles. This reactivity is fundamental to many of the derivatization strategies for this scaffold. For example, it can be displaced by thiolates, such as sodium 3-amino-2-pyridinethiolate, to form diaryl sulfides, a key step in the synthesis of polycyclic systems. google.com

The nitro group at the C3 position is a powerful electron-withdrawing group that influences the reactivity of the entire ring system. Its most significant reaction pathway is reduction to an amino group. chemicalbook.com This transformation is a critical step in the synthesis of many fused heterocyclic systems as it creates a 1,2-diamine functionality on the pyridine ring. Common reducing agents for this purpose include metals like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. chemicalbook.com The resulting 2,3-diaminopyridine (B105623) derivative is a key intermediate for subsequent cyclization reactions.

Heterocyclic Ring Annulation and Formation of Fused Pyridine Systems

A primary application of this compound in synthetic chemistry is as a precursor for the construction of fused bicyclic and polycyclic aromatic systems. These annulation reactions leverage the reactivity of its functional groups to build new rings onto the pyridine core.

Synthesis of Imidazo[4,5-b]pyridines and Related Structures

The synthesis of the imidazo[4,5-b]pyridine core, a "privileged scaffold" in medicinal chemistry, can be efficiently achieved starting from nitropyridine precursors. A common strategy involves first performing a nucleophilic aromatic substitution at the C2- or C4-position, followed by the crucial reduction of the nitro group at C3. For example, starting with a related compound, 2-chloro-3-nitropyridine, a tandem reaction can be initiated by an SNAr reaction with a primary amine. The resulting intermediate undergoes in situ reduction of the nitro group, typically with a reducing agent like zinc dust in the presence of acid, to form a 1,2-diamine. This diamine is then condensed with an aldehyde or a carboxylic acid derivative (like triethyl orthoformate) to construct the imidazole (B134444) ring, yielding the fused imidazo[4,5-b]pyridine system. google.com This sequence provides a powerful method for rapidly accessing diverse derivatives of this important heterocyclic family.

Formation of Diazaphenothiazines and Other Polycyclic Compounds

The strategic arrangement of functional groups in this compound and its derivatives facilitates the synthesis of more complex, multi-ring systems like diazaphenothiazines. A reported synthesis of 3,6-diazaphenothiazine utilizes the reaction between sodium 3-amino-2-pyridinethiolate and 4-chloro-3-nitropyridine. google.com In this key step, the thiolate displaces the chlorine atom in a nucleophilic aromatic substitution to form 2-((3-aminopyridin-2-yl)thio)-3-nitropyridine. google.com Subsequent heating of this sulfide (B99878) intermediate in a solvent like DMF induces an intramolecular cyclization, believed to proceed through a Smiles rearrangement, to furnish the tricyclic diazaphenothiazine core. google.com This product can then be further functionalized, for instance, by N-alkylation, to generate a library of potential antitumor agents. google.com

Diversification Strategies for Generating Pyridine-Based Chemical Libraries

The adaptable reactivity of this compound makes it an excellent starting block for combinatorial chemistry and the generation of chemical libraries for drug discovery and other applications. chemicalbook.comscbt.com

Introduction of Diverse Functional Groups and Side Chains

The creation of diverse chemical libraries from the this compound scaffold hinges on the selective manipulation of its three primary functional groups. The C4-chloro position is particularly amenable to diversification through nucleophilic aromatic substitution, allowing for the introduction of a wide array of fragments by reacting it with various amines, alcohols, and thiols. chemicalbook.com

Further diversity can be achieved by modifying the other two positions. The C3-nitro group, after reduction to an amine, can be acylated, sulfonylated, or used in further cyclization reactions, as seen in the synthesis of imidazopyridines. google.com The C2-amino group can also be derivatized, for example through acylation, before or after modification at the C4 position. google.com This multi-pronged approach enables the generation of a vast number of structurally distinct molecules from a single, readily available starting material.

| Starting Moiety | Reaction Type | Reagents & Conditions | Resulting Functionality |

| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (amines, thiolates, alkoxides) | Diverse C4-substituted pyridines |

| C3-Nitro | Reduction | SnCl2/HCl or Catalytic Hydrogenation (e.g., Pd/C) | C3-Amino |

| C2-Amino | Diazotization/Hydrolysis | NaNO2, HCl, then heat | C2-Hydroxyl |

| C2-Amino | Acylation | Acid chlorides (e.g., Cyclopropane carbonyl chloride), Base | C2-Amide |

Solid-Phase Synthesis Approaches for Pyridine Derivatives

The utility of pyridine-based scaffolds extends to solid-phase synthesis, a high-throughput technique for generating large chemical libraries. Methodologies have been developed for the solid-phase synthesis of fused pyridine systems like imidazo[4,5-b]pyridines. In one such approach, a polymer-supported amine is reacted with a suitable chloronitropyridine derivative in a nucleophilic substitution reaction. Following the attachment to the solid support, the synthetic sequence mirrors the solution-phase chemistry: the nitro group is reduced to an amine, and the resulting resin-bound diamine is cyclized with an aldehyde. The final product is then cleaved from the resin. This strategy allows for the efficient and systematic creation of a library of imidazo[4,5-b]pyridine derivatives by simply varying the building blocks used in the synthesis.

Novel Derivatization through Nitropyridine Isocyanates

The derivatization of pyridyl scaffolds is crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science. One potential, albeit not yet specifically documented, avenue for the derivatization of this compound involves its conversion into a nitropyridine isocyanate. Isocyanates are highly reactive intermediates that can readily react with a variety of nucleophiles, making them valuable synthons for creating a diverse range of derivatives.

While the direct conversion of this compound to its corresponding isocyanate has not been detailed in available literature, the synthesis of other nitropyridyl isocyanates has been successfully achieved. researchgate.net These established methods provide a theoretical framework for how such a transformation might be approached.

One of the primary methods for synthesizing aryl isocyanates is the Curtius rearrangement. This process typically involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate. For instance, 3-nitro-4-pyridyl isocyanate and 5-nitro-2-pyridyl isocyanate have been prepared from their corresponding pyridine carboxylic acid precursors. researchgate.net The synthesis began with the nitration of the parent methyl pyridine-carboxylate, followed by conversion to the acyl hydrazide, and then to the acyl azide, which ultimately underwent the Curtius rearrangement to yield the desired isocyanate. researchgate.net

Another common method for generating isocyanates from primary amines involves the use of phosgene (B1210022) or a phosgene equivalent. However, the application of this method to this compound has not been reported. It is important to note that the reactivity of the other functional groups on the pyridine ring, namely the chloro and nitro groups, would need to be considered under such reaction conditions.

Should the synthesis of 2-isocyanato-4-chloro-3-nitropyridine be achieved, it would open up a plethora of derivatization possibilities. The isocyanate group is a versatile functional handle that can react with a wide range of nucleophiles. The table below outlines potential reactions and the resulting compound classes.

| Nucleophile | Resulting Functional Group / Compound Class |

| Alcohols (R-OH) | Urethanes (Carbamates) |

| Amines (R-NH2) | Ureas |

| Water (H2O) | Carbamates (unstable, can decompose to amine) |

| Carboxylic Acids (R-COOH) | Amides (via decarboxylation of mixed anhydride) |

The resulting urethane (B1682113) and urea (B33335) derivatives would significantly expand the chemical space accessible from this compound, offering new scaffolds for biological screening and materials development. The electron-withdrawing nature of the nitro and chloro groups on the pyridine ring would likely influence the reactivity of the isocyanate, a factor that would need to be considered in any synthetic design.

Applications in Pharmaceutical and Agrochemical Sciences

2-Amino-4-chloro-3-nitropyridine as a Key Building Block in Drug Discovery

This compound serves as a fundamental component in the creation of new pharmaceutical agents. evitachem.com Its utility is demonstrated in its role as an intermediate in the synthesis of diverse heterocyclic compounds with therapeutic potential. chemicalbook.comchemicalbook.com

This compound is a crucial precursor in the synthesis of various novel drug candidates. chemicalbook.comchemicalbook.com It is utilized in the production of 5-amino-azaoxindole derivatives and has been instrumental in the creation of 1-deaza-6-methylthiopurine ribonucleoside, a compound that exhibits cytotoxic properties. chemicalbook.comchemicalbook.com Furthermore, it is a key intermediate in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. nih.govacs.org The process can involve halogenation of this compound to create precursors like 2-amino-4,5-dichloro-3-nitropyridine and 2-amino-5-bromo-4-chloro-3-nitropyridine. nih.govacs.org These precursors are then used in subsequent reactions, such as nucleophilic displacement of the chloride at the C-4 position with piperazine (B1678402) derivatives, to generate a library of potential drug candidates. nih.govacs.org

The scaffold of this compound is particularly significant in the development of treatments for proliferative disorders, such as cancer. chemicalbook.comchemicalbook.com It is a key component in the synthesis of compounds designed to modulate the activity of specific enzymes implicated in cell growth and division. chemicalbook.comchemicalbook.com

Research has focused on the development of dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are crucial targets in oncology. nih.govacs.org The imidazo[4,5-b]pyridine core, derived from this compound, has proven to be a potent scaffold for these inhibitors. nih.govacs.org Optimization of this series has led to the identification of compounds that potently inhibit both Aurora kinases and FLT3, including its mutated forms like FLT3-ITD, which is prevalent in acute myeloid leukemia (AML). nih.govacs.orgbohrium.com One such derivative, compound 27e , demonstrated significant inhibition of tumor growth in preclinical models of AML. nih.govacs.org

Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivatives

| Compound | Aurora-A (K d , nM) | Aurora-B (K d , nM) | FLT3 (K d , nM) | FLT3-ITD (K d , nM) | FLT3(D835Y) (K d , nM) |

|---|---|---|---|---|---|

| 27e | 7.5 | 48 | 6.2 | 38 | 14 |

Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. nih.govacs.org

While direct inhibition of DNA-PK by derivatives of this compound is not extensively detailed in the provided context, the broader class of pyridine-based inhibitors has been investigated for their effects on DNA damage response pathways, where DNA-PK plays a crucial role. The structural motifs present in this compound are relevant to the design of kinase inhibitors, a class of drugs that frequently targets enzymes like DNA-PK.

The development of dual inhibitors targeting both JAK2 and FLT3 has been a strategy in cancer drug discovery. nih.gov By combining the pharmacophores of known inhibitors for these two kinases, researchers have synthesized novel 4-piperazinyl-2-aminopyrimidine derivatives. nih.gov One promising compound from this series, 14j , exhibited balanced inhibitory activity against both JAK2 and FLT3, demonstrating the potential of this chemical scaffold in creating multi-targeted therapies. nih.gov

Table 2: In Vitro Inhibitory Activity of Compound 14j

| Target Kinase | IC 50 (nM) |

|---|---|

| JAK2 | 27 |

| FLT3 | 30 |

Data from a study on dual inhibitors of JAK2 and FLT3. nih.gov

Glycogen (B147801) synthase kinase-3 (GSK-3) is a key regulator in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including cancer. nih.govnih.gov Studies have shown that the combination of 1,3-imidazole and 2-amino, 3-nitropyridine (B142982) moieties is critical for enhanced GSK-3 inhibition. nih.gov This highlights the importance of the 2-amino-3-nitropyridine (B1266227) structure, a core element of this compound, in designing potent and selective GSK-3 inhibitors. nih.gov

Agents for Infectious Diseases

The pyridine (B92270) nucleus is a common feature in many antimicrobial drugs. The unique electronic and steric properties of this compound make it and its derivatives candidates for the development of new agents to combat a range of infectious diseases.

The search for novel antiviral agents is a continuous effort in medicinal chemistry. While specific antiviral studies on this compound are not widely documented, the broader class of nitropyridine derivatives has been investigated for antiviral activity. For example, novel acyclic phosphonate (B1237965) nucleotide analogs incorporating azolopyridine fragments have been synthesized from 2-chloro-3-nitropyridine (B167233). These compounds were tested for their activity against a panel of DNA and RNA viruses. bohrium.com The synthesis involved nucleophilic substitution of the chlorine atom and reduction of the nitro group, demonstrating the utility of the nitropyridine scaffold in generating diverse molecular structures for antiviral screening. bohrium.com

The rise of antibiotic resistance necessitates the discovery of new antibacterial compounds. Pyridine derivatives have been a source of antibacterial agents, and the functional groups on this compound offer opportunities for creating novel antibacterial molecules. researchgate.netnih.gov Studies on related 2-aminopyridine (B139424) derivatives have shown promising results. For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant antimicrobial effects. researchgate.net

In the context of tuberculosis, nitro-containing compounds have shown significant promise. The 3,5-dinitrobenzyl moiety, for example, has been identified as a key pharmacophore for high in vitro activity against Mycobacterium tuberculosis. rsc.orgencyclopedia.pub While not directly derived from this compound, this highlights the importance of the nitro group in antitubercular drug design. The reduction of the nitro group to an amine is often a crucial step in the activation of these compounds. rsc.orgencyclopedia.pub

| Derivative Class | Target Organism | Key Findings |

| 2-amino-3-cyanopyridines | E. coli, B. subtilis | Some derivatives showed substantial antimicrobial effect. researchgate.net |

| 3,5-dinitrobenzyl derivatives | Mycobacterium tuberculosis | The 3,5-dinitrobenzyl moiety is crucial for high antitubercular activity. rsc.orgencyclopedia.pub |

This table summarizes the antibacterial and antitubercular potential of compound classes related to this compound.

Fungal infections remain a significant health concern, and there is a continuous need for new antifungal agents. The nitropyridine scaffold has been explored for its potential antifungal properties. For instance, nitropyridine complexes have been reported to exhibit antifungal activities. researchgate.net While specific studies on the antifungal activity of this compound are limited, the general activity of related compounds suggests that this scaffold could be a starting point for the development of new antifungal drugs.

Malaria continues to be a major global health problem, and the development of new antimalarial drugs is a priority. The pyridine ring is a key structural feature in several established antimalarial drugs. Research into novel pyridine derivatives has shown promising results. For example, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. bohrium.com Certain compounds demonstrated significant inhibition of parasite multiplication. bohrium.com Although these derivatives were not directly synthesized from this compound, the findings underscore the potential of the pyridine scaffold in antimalarial drug discovery.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Derivatives of this compound have shown significant potential as urease inhibitors.

Several studies have reported the synthesis of pyridylpiperazine derivatives from 2-chloro-3-nitropyridine, which have demonstrated potent urease inhibitory activity. nih.govfrontiersin.org In one study, a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives were synthesized and evaluated. nih.gov Many of these compounds exhibited significantly higher urease inhibition than the standard inhibitor, thiourea. nih.gov Another study focused on pyridylpiperazine-based carbodithioates derived from 2-chloro-3-nitropyridine, which also showed promising urease inhibitory activity. nih.gov

| Derivative Series | Starting Material | IC₅₀ Range (µM) | Reference |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | 2-chloro-3-nitropyridine | 2.0 ± 0.73 - 7.12 ± 0.39 | nih.govfrontiersin.org |

| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides | 2-chloro-3-nitropyridine | 2.24 ± 1.63 - >50 | nih.govfrontiersin.org |

| 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates | 2-chloro-3-nitropyridine | ~2.0 - 2.3 (for most promising compounds) | nih.gov |

This interactive table presents data on the urease inhibitory activity of various derivatives synthesized from 2-chloro-3-nitropyridine.

Central Nervous System (CNS) Active Compounds

The compound serves as a foundational element for the creation of compounds active within the central nervous system. chemicalbook.comchemicalbook.com The structural framework of this compound allows for chemical modifications that lead to the development of novel molecules with potential therapeutic effects on the CNS. chemicalbook.comchemicalbook.com Research has demonstrated its utility as an intermediate in synthesizing these specialized compounds. chemicalbook.comchemicalbook.com For instance, it is a known precursor for creating 5-amino-azaoxindole derivatives, which are investigated for their biological activities. chemicalbook.comchemicalbook.com

Agents for Autoimmune and Inflammatory Diseases

Information regarding the direct application of this compound in the synthesis of agents for autoimmune and inflammatory diseases is not available in the reviewed scientific literature.

Role in Agrochemical Development

In the agrochemical sector, this compound is an important intermediate for developing new crop protection products. fishersci.ca Its chemical reactivity is harnessed to build more complex molecules with desired biological activities against pests and weeds. chemimpex.com A related isomer, 4-Amino-2-chloro-3-nitropyridine (B48866), is also noted for its role as a precursor in the synthesis of herbicides and pesticides, underscoring the importance of the chloro-nitropyridine scaffold in this field. chemimpex.com

Herbicidal Activity of Nitropyridine-Containing Compounds

Nitropyridine derivatives are a class of compounds studied for their herbicidal properties. nih.gov For example, research into novel nitropyridine-containing phenylaminoacetates and propionates has shown promising results. nih.gov In one study, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a compound synthesized from a nitropyridine precursor, exhibited significant herbicidal activity against barnyard grass. nih.gov The development of picolinic acid-based herbicides, which are synthetic auxins, also highlights the utility of pyridine-based structures in creating effective weed control agents. mdpi.com Many recently developed herbicidal molecules are derivatives of picolinic acid and other pyridine carboxylic acids. mdpi.commdpi.com

The following table presents examples of herbicidal compounds derived from pyridine structures, illustrating the chemical class to which nitropyridine herbicides belong.

| Compound Class | Example Weeds Controlled | Reference |

| 6-Indazolyl-2-picolinic acids | Amaranthus retroflexus, Chenopodium album | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | mdpi.com |

| Nitropyridine-containing propanoates | Barnyard grass (Echinochloa crus-galli) | nih.gov |

Precursor for Specialty Chemicals and Advanced Materials

Beyond its roles in life sciences, this compound is a fundamental raw material for organic synthesis, which includes the production of dyestuffs. fishersci.cachemicalbook.com Its utility as an intermediate extends to the synthesis of various other chemical products. fishersci.ca For example, it can be used to produce 4-chloro-3-nitropyridine-2-ol through diazotization and hydrolysis, demonstrating its function as a versatile precursor for other substituted pyridines. google.com The isomeric compound 4-Amino-2-chloro-3-nitropyridine is also noted for its application in material science for producing specialized polymers and coatings. chemimpex.com

Computational and Theoretical Investigations of 2 Amino 4 Chloro 3 Nitropyridine and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 2-Amino-4-chloro-3-nitropyridine. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic landscape.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. Computational advances have provided numerous tools for such analyses. pjbmb.org.pk

Studies on related pyridine (B92270) derivatives have utilized methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set to compute these parameters. researchgate.net For instance, in a study of 2-chloro-4-methyl-3-nitropyridine (B135334), the mean C-C bond distance in the pyridine ring was calculated to be 1.387 Å, which is slightly shorter than the experimental value for pyridine (1.394 Å), a difference attributed to the influence of the substituents. chemicalbook.com The C-H bond distances were computed to be around 1.081 Å. chemicalbook.com Bond angles are also significantly affected by substitution. In the same 2-chloro-4-methyl-3-nitropyridine molecule, the C-C-C angle where the chloro and nitro groups are attached is greater than 120°, while the angle at the methyl-substituted carbon is less than 120°. chemicalbook.com

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a key aspect. nih.gov For molecules with flexible side chains, this analysis helps identify the most stable conformers and their relative energies. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridine Derivative (2-chloro-4-methyl-3-nitropyridine)

| Parameter | Calculated Value (Å or °) |

|---|---|

| Mean C-C (ring) bond distance | 1.387 Å |

| C-H bond distance | 1.081 Å |

| C-C-C bond angle (at Cl, NO2) | > 120° |

| C-C-C bond angle (at CH3) | < 120° |

| N-C-CH3 bond angle | 116.3° |

| C-C-CH3 bond angle | 124.2° |

Data sourced from studies on 2-chloro-4-methyl-3-nitropyridine. chemicalbook.com

Vibrational Spectroscopy Analysis (FTIR, Raman) and Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. s-a-s.org Computational methods are used to calculate these vibrational frequencies, which can then be compared with experimental data to make detailed assignments of the observed spectral bands. nih.govresearchgate.net

For similar pyridine derivatives, DFT calculations have been shown to be effective in predicting the vibrational spectra. core.ac.uk The calculated frequencies are often scaled to better match the experimental values. For instance, in the analysis of 2-amino-5-chloropyridine, the N-H stretching vibrations of the primary amine group were assigned to bands observed around 3550 cm⁻¹ (asymmetric) and 3452 cm⁻¹ (symmetric) in the FTIR spectrum, which is in good agreement with the computed values. core.ac.uk The -NH₂ scissoring vibration is typically expected around 1600 cm⁻¹, and for 2-amino-5-chloropyridine, it was observed at 1626 cm⁻¹ in the FTIR and 1620 cm⁻¹ in the Raman spectrum, aligning well with the calculated value of 1623 cm⁻¹. core.ac.uk

The vibrational modes of the pyridine ring and the substituents (chloro and nitro groups) also have characteristic frequencies. The C-Cl stretching vibration and the symmetric and asymmetric stretching vibrations of the NO₂ group can be identified and assigned through a combination of experimental and theoretical approaches.

Table 2: Illustrative Vibrational Frequencies and Assignments for a Related Aminochloropyridine

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

|---|---|---|

| N-H asymmetric stretching | 3550 | Scaled values in good agreement |

| N-H symmetric stretching | 3452 | Scaled values in good agreement |

| -NH₂ scissoring | 1626 | 1623 |

| -NH₂ wagging | 410 | 407 |

Data based on the analysis of 2-amino-5-chloropyridine. core.ac.uk

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. researchgate.netresearchgate.net

For molecules like this compound, the HOMO is typically localized on the electron-donating amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the donor to the acceptor moiety.

In a study of a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using Time-Dependent DFT (TD-DFT). materialsciencejournal.org The ionization potential, which is the energy required to remove an electron from the HOMO, was found to be 7.06 eV. materialsciencejournal.org The electron affinity, related to the energy of the LUMO, was 2.54 eV. materialsciencejournal.org A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Model System

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Energy Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

Data based on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Hardness, Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. For example, a high electrophilicity index suggests that the molecule will be a good electrophile. In a study of 3-chloro-4-hydroxyquinolin-2(1H)-one, these descriptors were calculated from the HOMO (-6.49 eV) and LUMO (-2.07 eV) energies.

Natural Bond Orbital (NBO) Analysis of Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which arises from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewikipedia.orgq-chem.com These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule. materialsciencejournal.org The strength of these interactions is estimated by second-order perturbation theory. uni-muenchen.de

For molecules containing both electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group), NBO analysis can reveal significant intramolecular charge transfer. researchgate.netmaterialsciencejournal.org This analysis identifies the donor and acceptor orbitals and quantifies the stabilization energy associated with their interaction. For example, in salicylanilide (B1680751) derivatives, electron density is transferred from lone pairs on oxygen and nitrogen atoms to antibonding orbitals of the aromatic ring, leading to stabilization. materialsciencejournal.org In this compound, significant delocalization is expected from the lone pair of the amino nitrogen to the π* orbitals of the pyridine ring and the nitro group.

Non-Linear Optical (NLO) Properties and Potential Material Applications

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which involve materials whose optical properties change with the intensity of incident light. dtic.milyoutube.com Such materials are crucial for technologies like frequency conversion of lasers and optical switching. youtube.comyoutube.com

The NLO response of a molecule is related to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer, which can lead to a large first hyperpolarizability (β), a measure of the second-order NLO response.

Computational chemistry plays a vital role in the design and screening of new NLO materials. ajchem-a.com The first hyperpolarizability can be calculated using quantum chemical methods. For many organic molecules with conjugated π-electron systems, these calculations have shown a strong correlation between the molecular structure and the NLO properties. The presence of the amino group (donor) and the nitro group (acceptor) on the pyridine ring of this compound suggests that it and its derivatives could exhibit significant NLO properties. Theoretical calculations of the first hyperpolarizability of this molecule would be valuable in assessing its potential for NLO applications. Beryllium borates and lithium niobate are examples of materials currently used for their NLO properties. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methyl-3-nitropyridine |

| 2-amino-5-chloropyridine |

| Pyridine |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| 3-chloro-4-hydroxyquinolin-2(1H)-one |

| Salicylanilide |

| Beryllium borates |

First-Order Hyperpolarizability and Dipole Moment Calculations

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. ias.ac.in The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. mdpi.com Computational studies, often employing Density Functional Theory (DFT), are used to predict these properties. ias.ac.in For instance, the first-order hyperpolarizability and dipole moment of various substituted benzaldehydes have been calculated using the DFT/B3LYP method with a 6-31G'(d,p) basis set. mdpi.com Such calculations are crucial for identifying molecules with high NLO potential. researcher.life The total molecular dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) are typically calculated to understand the NLO characteristics. researchgate.net High values for these parameters suggest strong interactions with external electric fields and good potential for NLO applications. researchgate.net

Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability of Substituted Benzaldehydes

| Compound | Dipole Moment (µtot) in Debye | First-Order Hyperpolarizability (βtot) in cm⁵/esu |

| o-Cl benzaldehyde | 3.1243 | 155.86 x 10⁻³⁰ |

| m-Cl benzaldehyde | 1.8918 | 240.86 x 10⁻³⁰ |

| p-Cl benzaldehyde | 2.1276 | 820.22 x 10⁻³⁰ |

| Data sourced from DFT calculations. mdpi.com |

Photoconductivity and Charge Transport Properties

The electronic properties of this compound and its derivatives are crucial for their application in electronic devices. For example, 4-amino-2-chloro-3-nitropyridine (B48866) is utilized as a starting material in the synthesis of organic optoelectronic materials. pipzine-chem.com Through polymerization or other reactions, these materials can be endowed with specific electron transport or luminescent properties, which are vital for the development of Organic Light Emitting Diodes (OLEDs) and solar cells. pipzine-chem.com The charge transfer within these molecules, a key aspect of their photoconductivity, can be studied using techniques like HOMO-LUMO energy gap analysis. A smaller energy gap generally indicates that charge transfer can occur more readily within the molecule. researcher.life

Molecular Modeling and Drug Design Applications

The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmacologically active compounds. chemicalbook.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents. For instance, derivatives of 2-Amino-6-chloro-3-nitropyridine (B151482) have shown antiviral activity, which is attributed to their ability to bind to the viral envelope and inhibit the fusion of the viral membrane with host cells. This interaction prevents the release of viral contents into the cytoplasm, highlighting the compound's therapeutic potential.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico methods are widely employed to predict the ADMET properties of drug candidates, which is a critical step in preclinical drug development to reduce the high attrition rates of new drug entities. nih.gov Online servers and computational models are used to estimate properties such as absorption, distribution, metabolism, excretion, and toxicity. nih.gov For example, the ADME and toxicity properties of sulfonamide-pyridine derivatives have been computed using online tools like pkCSM and Pre-ADMET. nih.gov These predictions help in identifying potential liabilities of drug candidates early in the discovery process. nih.gov

Table 2: Predicted ADMET Properties for Sulfonamide-Pyridine Derivatives

| Property | Derivative 15a | Derivative 15b |

| ADME | ||

| Water Solubility | -3.759 log(mol/L) | -3.759 log(mol/L) |

| Intestinal Absorption | 93.16% | 93.16% |

| BBB Permeability | -0.093 logBB | -0.093 logBB |

| CYP2D6 Inhibitor | Inhibitor | Inhibitor |

| Total Clearance | 0.359 log(ml/min/kg) | 0.359 log(ml/min/kg) |

| Toxicity | ||

| AMES Toxicity | Non-Mutagen | Non-Mutagen |

| Carcinogenicity | Negative | Negative |

| hERG I Inhibitor | Low risk | Low risk |

| Minnow Toxicity | 2.054 log(mM) | 2.054 log(mM) |

| Data obtained from in silico predictions. nih.gov |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of compounds. By analyzing the relationship between the chemical structure and biological activity, researchers can design more potent and specific molecules. The electronic properties, such as the distribution of electron density identified through Molecular Electrostatic Potential (MEP) analysis, can suggest sites for electrophilic attack and hydrogen bonding, which are crucial for biological interactions. researcher.life The reactivity of molecules can be assessed through the analysis of frontier molecular orbitals (HOMO and LUMO) and related parameters like chemical hardness and electrophilicity index. researchgate.net

Thermodynamic Properties and Stability Analysis

The thermal stability of chemical compounds is a critical parameter for their synthesis, purification, and storage. researchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to investigate the thermal behavior of compounds. For instance, a study on 2-amino-3-chloro-1,4-naphthoquinones showed that their thermal stability increases with the length of the hydrocarbon chain in the amino acid substituent. researchgate.net This information is valuable for developing efficient processes for obtaining and purifying these compounds. researchgate.net The melting point of this compound is reported to be approximately 165°C. evitachem.com

Future Perspectives and Emerging Research Avenues

Strategic Exploration of Chemical Space for Novel Pyridine-Based Compounds

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. tulane.edunih.gov The future of drug discovery lies in the strategic exploration of the vast chemical space surrounding such core structures. This involves moving beyond traditional, linear synthetic routes to more innovative approaches that can generate diverse libraries of novel compounds for biological screening.

One such approach is the "Intermediate Derivatization Method," which has proven effective in the discovery of new agrochemicals and can be extrapolated to pharmaceuticals. nih.gov This method leverages the reactivity of key intermediates like 2-Amino-4-chloro-3-nitropyridine to create a multitude of derivatives. evitachem.com The functional groups of this compound offer multiple reaction sites: the amino group for amination reactions, the chloro group for nucleophilic substitution, and the nitro group for reduction to an amino group, which can then be further functionalized. evitachem.com

The exploration of chemical space is no longer solely a laboratory-based endeavor. The use of virtual compound databases and in silico screening allows for the computational enumeration and evaluation of millions of potential molecules before committing to their synthesis. nih.gov This integration of computational chemistry with synthetic chemistry enables a more efficient and targeted exploration of the chemical universe, increasing the probability of discovering novel bioactive compounds. youtube.com

Addressing Challenges in Antimicrobial Resistance and Targeted Therapies

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Pyridine derivatives have shown significant promise in this area. researchgate.netnih.gov For instance, Schiff bases derived from 2-amino-4-chloropyridine (B16104) have demonstrated in-vitro antimicrobial effects against a range of bacteria and fungi. researchgate.netresearchgate.net While this research did not use the 3-nitro substituted version, it highlights the potential of the 2-amino-4-chloropyridine core in developing new antimicrobial drugs. The introduction of a nitro group, as in this compound, can further modulate the electronic properties and biological activity of the molecule.

In the realm of targeted therapies, particularly for cancer, pyridine-based compounds are also making significant strides. nih.gov For example, 3-nitropyridine (B142982) analogues have been identified as a new class of microtubule-targeting agents, which are crucial in cancer treatment. nih.gov These compounds induce cell cycle arrest and inhibit tubulin polymerization, demonstrating potent anti-cancer effects. nih.gov this compound can serve as a valuable intermediate in the synthesis of such targeted therapeutic agents. chemicalbook.comgoogle.com Its derivatives have been implicated in the preparation of compounds for treating proliferative disorders by targeting kinases like Aurora kinase and FLT3. chemicalbook.com

Integration of Advanced Synthetic Methodologies and Computational Design

Modernizing the synthesis of pyridine derivatives is key to accelerating drug discovery. Advanced methodologies such as microwave-assisted synthesis offer significant advantages over traditional methods, including shorter reaction times and higher yields. nih.gov For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation. nih.gov Similar techniques could be applied to the derivatization of this compound. Furthermore, one-pot synthesis and multicomponent reactions are being increasingly employed to construct complex molecular architectures from simple precursors in a more efficient and atom-economical manner. nih.gov

The integration of computational design is revolutionizing how new drug candidates are identified and optimized. researchgate.net Molecular docking studies, for example, can predict the binding affinity of a ligand to a biological target, helping to prioritize compounds for synthesis and biological testing. nih.govnih.gov Computational tools like ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and toxicity analysis are now standard in the early phases of drug discovery, allowing researchers to assess the drug-likeness of novel compounds and identify potential liabilities before significant resources are invested. nih.gov For example, in silico studies on pyrimidine (B1678525) derivatives have been used to evaluate their potential against the main protease of SARS-CoV-2. nih.gov

Interdisciplinary Collaboration in Medicinal Chemistry and Related Fields

The journey of a drug from a laboratory concept to a clinical reality is a complex, multi-stage process that necessitates seamless collaboration between various scientific disciplines. The development of novel pyridine-based therapeutics is a prime example of this interdisciplinary synergy.

The process begins with medicinal chemists who design and synthesize novel compounds, often leveraging foundational molecules like this compound. chemicalbook.comevitachem.com Their work is increasingly guided by computational chemists who use molecular modeling and data analysis to predict the properties and potential biological activity of new molecules, thereby streamlining the discovery process. nih.govresearchgate.net

Once synthesized, these compounds are passed to pharmacologists and biologists who evaluate their efficacy and mechanism of action through in vitro and in vivo studies. nih.govnih.gov This stage is crucial for identifying promising lead compounds and understanding their therapeutic potential and limitations. Toxicologists also play a critical role in assessing the safety profile of these potential drugs.

Furthermore, the insights gained from clinical researchers and medical practitioners who understand the nuances of a disease can provide invaluable feedback to the discovery team, helping to refine the design of next-generation therapies. This iterative cycle of design, synthesis, testing, and feedback, fueled by open communication and shared goals across disciplines, is fundamental to surmounting the challenges of modern drug discovery and translating chemical innovations into tangible clinical benefits. The future success in harnessing the full potential of pyridine-based compounds will undoubtedly depend on strengthening these interdisciplinary collaborations. nih.govresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6980-08-1 | nih.gov |

| Molecular Formula | C5H4ClN3O2 | nih.gov |

| Molecular Weight | 173.56 g/mol | nih.gov |

| Appearance | Yellow solid/Bright Yellow Needles | evitachem.comnih.gov |

| Melting Point | Approx. 165-176 °C | evitachem.comnih.gov |

| Solubility | Soluble in dimethylformamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol. Limited solubility in water. | chemicalbook.comnih.gov |

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Outcome | Source |

|---|---|---|---|

| Amino Group | Amination, Acylation | Formation of substituted derivatives | evitachem.com |

| Chloro Group | Nucleophilic Substitution | Introduction of various nucleophiles to build more complex molecules | evitachem.com |

| Nitro Group | Reduction | Conversion to an amino group, yielding diaminopyridine derivatives with potentially enhanced biological activity | evitachem.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-3-nitropyridine, and how can purity (>98%) be achieved?

- Methodological Answer : The synthesis typically involves nitration and chlorination of aminopyridine precursors. For purity optimization, column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures is effective. Purity verification via HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity, as validated by commercial suppliers like Georganics .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 8.2–8.5 ppm, NH at δ 5.5–6.0 ppm).

- FT-IR : Confirm functional groups (e.g., NH stretch ~3400 cm, NO asymmetric stretch ~1520 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks matching the molecular formula (CHClNO) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for nitropyridines:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C, away from reductants (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate electron density maps and Fukui indices. These identify electrophilic/nucleophilic sites:

- The nitro group acts as an electron-withdrawing group, directing substitution to the 4-chloro position.

- Solvent effects (e.g., DMSO) can be modeled via PCM (Polarizable Continuum Model) to refine reaction pathways .

Q. What mechanistic insights explain contradictions in nitro-group reduction studies for this compound?

- Methodological Answer : Conflicting reduction outcomes (e.g., partial dechlorination vs. full nitro-to-amine conversion) arise from catalyst choice:

- Pd/C in ethanol selectively reduces NO to NH without affecting Cl.

- Fe/HCl may cause side reactions (e.g., Cl displacement). Monitor via in-situ FT-IR to track intermediate species .

Q. How does the crystal structure of this compound influence its supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonding (NH⋯O-NO) and π-π stacking (aromatic rings). Space group assignments (e.g., P2/c) and Hirshfeld surface analysis quantify interaction ratios (e.g., 60% H-bonding, 25% van der Waals) .

Q. What strategies optimize regioselective functionalization for drug discovery applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。